molecular formula C15H15N3O3S B2859192 N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-98-1

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2859192
CAS RN: 443328-98-1
M. Wt: 317.36
InChI Key: GEPFOJGQUAGBAE-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as MTDP, is a thiazolopyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

Pharmaceutical Research: Anti-inflammatory Agents

Pyrimidine derivatives, such as the compound , have been extensively studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . This makes them valuable in the development of new medications for treating chronic inflammatory diseases.

Organic Synthesis: Building Blocks

The structural complexity of this compound, with its thiazolo[3,2-a]pyrimidine core, makes it a useful building block in organic synthesis. It can serve as a precursor for synthesizing various complex molecules, particularly in the creation of diverse libraries of compounds for drug discovery .

Material Science: Fluorescent Probes

Compounds with pyrimidine rings have shown potential as fluorescent probes due to their spectroscopic properties. They can be used in material science for detecting and measuring the presence of other substances, as well as in the study of solvent polarity effects .

Neurological Research: Multi-Target Directed Ligands

The compound’s ability to interact with multiple targets makes it a candidate for the development of multi-target directed ligands (MTDLs). These are particularly relevant in neurological research for diseases like Alzheimer’s, where it could potentially affect various pathological factors simultaneously .

Chemical Safety: Combustible Solids

As a solid compound with combustible properties, it can be used in safety research to understand and improve the handling and storage of such materials. This includes studying its flash point and reactivity to prevent accidents in laboratory and industrial settings .

Analytical Chemistry: Chromatography Standards

Due to its well-defined structure, this compound can be used as a standard in chromatographic analysis. It helps in calibrating instruments and ensuring the accuracy of analytical methods in the detection of similar compounds .

Biochemistry: Enzyme Inhibition Studies

The compound’s structure allows it to act as an inhibitor for certain enzymes. This application is crucial in biochemistry for understanding enzyme mechanisms and for the development of enzyme-based assays .

Computational Chemistry: Molecular Modeling

In computational chemistry, the compound can be used for molecular modeling studies. Its complex structure provides a challenge for computational methods, helping to refine algorithms and predictive models for molecular interactions .

Mechanism of Action

Target of Action

The compound, also known as N-[(4-methoxyphenyl)methyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, is a multi-target directed ligand (MTDL). It is designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets, leading to significant changes. It prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects the biochemical pathways related to Alzheimer’s Disease. It influences the pathway of amyloid beta (Aβ) formation and tau phosphorylation . By downregulating APP and BACE levels, it reduces Aβ formation . It also modulates the GSK3β pathway, reducing the levels of phosphorylated forms of tau .

Pharmacokinetics

The lipophilicity of a compound is a key factor related to cell transmembrane transport and other biological processes

Result of Action

The compound shows beneficial effects in preclinical AD-like models by influencing in vivo neurogenesis, oxidative, and inflammatory pathways . It prevents Aβ formation and reduces tau phosphorylation, which are the two main features of the AD pathophysiology .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-21-11-4-2-10(3-5-11)8-16-13(19)12-9-17-15-18(14(12)20)6-7-22-15/h2-5,9H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPFOJGQUAGBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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